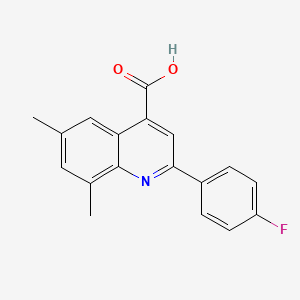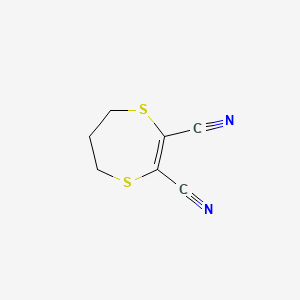
6-Ethyl-7,9-dimethyl-pyrido(2,3-b)(1,5)benzoxazepin-5(6H)-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Ethyl-7,9-dimethyl-pyrido(2,3-b)(1,5)benzoxazepin-5(6H)-thione is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of atoms of at least two different elements as members of their rings. The structure of this compound includes a fused ring system that combines pyridine and benzoxazepine moieties, with a thione functional group at the 5th position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Ethyl-7,9-dimethyl-pyrido(2,3-b)(1,5)benzoxazepin-5(6H)-thione typically involves multi-step organic reactions. One common approach is to start with the appropriate substituted pyridine and benzoxazepine precursors. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide. The thione group can be introduced through the reaction of the corresponding ketone with a sulfurizing agent such as Lawesson’s reagent.
Industrial Production Methods
On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors to maintain consistent reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
6-Ethyl-7,9-dimethyl-pyrido(2,3-b)(1,5)benzoxazepin-5(6H)-thione can undergo various chemical reactions, including:
Oxidation: The thione group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to the corresponding thiol using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings, particularly in the presence of strong electrophiles like bromine or nitric acid.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Bromine, nitric acid, sulfuric acid.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Halogenated or nitrated derivatives.
Applications De Recherche Scientifique
6-Ethyl-7,9-dimethyl-pyrido(2,3-b)(1,5)benzoxazepin-5(6H)-thione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mécanisme D'action
The mechanism of action of 6-Ethyl-7,9-dimethyl-pyrido(2,3-b)(1,5)benzoxazepin-5(6H)-thione involves its interaction with specific molecular targets. The thione group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The compound’s aromatic structure allows it to intercalate with DNA, disrupting replication and transcription processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Ethyl-7,9-dimethyl-pyrido(2,3-b)(1,5)benzoxazepin-5(6H)-one: Similar structure but with a ketone group instead of a thione.
7,9-Dimethyl-pyrido(2,3-b)(1,5)benzoxazepin-5(6H)-thione: Lacks the ethyl group at the 6th position.
6-Ethyl-7,9-dimethyl-pyrido(2,3-b)(1,5)benzoxazepin-5(6H)-sulfone: Contains a sulfone group instead of a thione.
Uniqueness
6-Ethyl-7,9-dimethyl-pyrido(2,3-b)(1,5)benzoxazepin-5(6H)-thione is unique due to the presence of the thione group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs. The combination of the ethyl and methyl substituents also influences its physical and chemical properties, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
140413-24-7 |
|---|---|
Formule moléculaire |
C16H16N2OS |
Poids moléculaire |
284.4 g/mol |
Nom IUPAC |
6-ethyl-7,9-dimethylpyrido[2,3-b][1,5]benzoxazepine-5-thione |
InChI |
InChI=1S/C16H16N2OS/c1-4-18-14-11(3)8-10(2)9-13(14)19-15-12(16(18)20)6-5-7-17-15/h5-9H,4H2,1-3H3 |
Clé InChI |
FPMFGCKVSAMYOU-UHFFFAOYSA-N |
SMILES canonique |
CCN1C2=C(C=C(C=C2OC3=C(C1=S)C=CC=N3)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


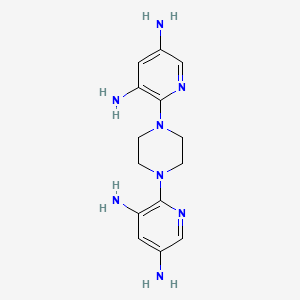
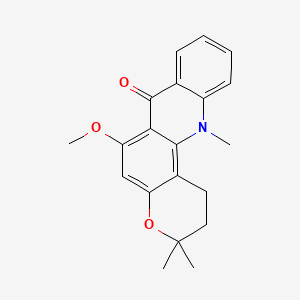
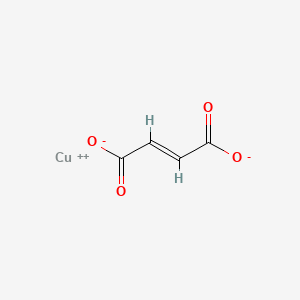
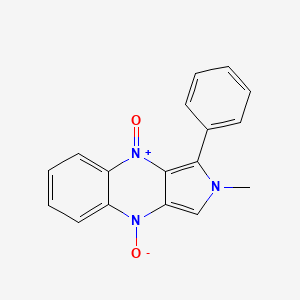
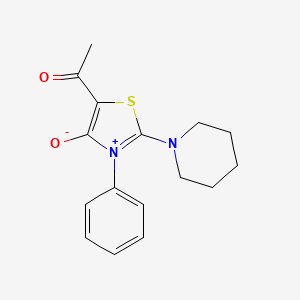
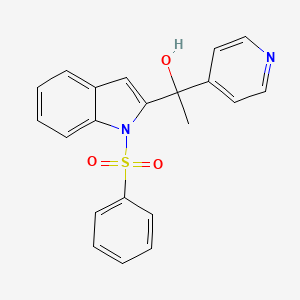
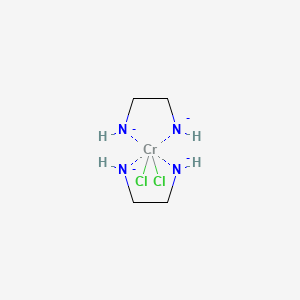
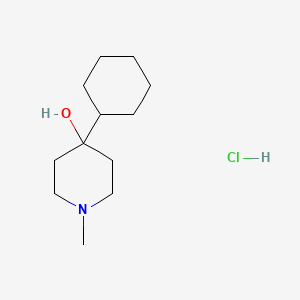

![14-methyl-11-thia-13,17-diazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2,4,6,8,12,14-heptaen-16-one](/img/structure/B12798743.png)

